1H-Benzimidazole, 2,2'-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)-
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Overview
Description
1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a phenylene bridge, each substituted with a piperazinyl group. This structural arrangement imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. The piperazinyl groups are then introduced through nucleophilic substitution reactions using appropriate piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,2’- (1,4-Phenylene)bis-1H-benzimidazole-4,6-disulfonic acid: Another benzimidazole derivative used as a UV filter in cosmetics.
1,4-bis(1H-benzimidazol-2-yl)benzene: A compound with similar structural features but different functional groups.
Uniqueness
1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern and the presence of piperazinyl groups, which impart distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
CAS No. |
194810-35-0 |
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Molecular Formula |
C30H34N8 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-[4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C30H34N8/c1-35-11-15-37(16-12-35)23-7-9-25-27(19-23)33-29(31-25)21-3-5-22(6-4-21)30-32-26-10-8-24(20-28(26)34-30)38-17-13-36(2)14-18-38/h3-10,19-20H,11-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
WZXHIWDWQPAJFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)N7CCN(CC7)C |
Origin of Product |
United States |
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